[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride
Description
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride is a heterocyclic organic compound featuring a fused pyrrolopyridine core. Its structure consists of a pyrrole ring fused to a pyridine ring (7-azaindole scaffold), with an ethylamine side chain at the 3-position of the pyrrole moiety, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClN₃ (assuming similarity to structurally related compounds in ), with a molecular weight of approximately 205.67 g/mol. The hydrochloride salt enhances solubility in aqueous media, making it suitable for biological studies .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZKEHKMKTKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves the reaction of an amine with pyrrole. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Cancer Research
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity by targeting the colchicine-binding site on tubulin. For instance, a related compound demonstrated IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines such as HeLa and MCF-7, indicating strong antiproliferative effects .
Table 1: Antitumor Activity of Pyrrolo Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | MCF-7 | 0.21 |
| 10t | SGC-7901 | Moderate |
Neuropharmacology
Research has also indicated the potential of this compound in neuropharmacological applications, particularly concerning serotonin receptors. Compounds with similar structures have been noted to act as selective serotonin receptor modulators, which could be beneficial in treating mood disorders and other neurological conditions .
Biochemical Probes
The unique binding properties of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride make it a valuable tool for biochemical research. It can serve as a probe to study the dynamics of protein interactions and cellular pathways due to its ability to selectively inhibit specific proteins involved in critical biological processes.
Case Study 1: Tubulin Polymerization Inhibition
A series of experiments demonstrated that derivatives of pyrrolo[2,3-b]pyridine could inhibit tubulin polymerization effectively. The compound was shown to disrupt microtubule dynamics at low concentrations (as low as 0.12 μM), leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Selective Receptor Modulation
In another study focusing on receptor interactions, compounds similar to this compound were evaluated for their selectivity towards serotonin receptors. The results indicated that these compounds could modulate receptor activity without significant off-target effects, suggesting their potential use in developing treatments for psychiatric disorders .
Mechanism of Action
The mechanism of action of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By blocking these receptors, the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolopyridine Cores
2.1.1 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride ()
- Structural Difference : The nitrogen atom in the pyridine ring is positioned at the 2,3-c position instead of 2,3-b, making it a regioisomer.
- Molecular Formula : C₉H₁₄Cl₂N₃.
- Key Properties: The dihydrochloride salt form increases aqueous solubility compared to the monohydrochloride form of the target compound.
- Applications : Used in biochemical assays requiring high solubility, though its pharmacological activity may differ due to altered nitrogen positioning .
2.1.2 2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine Hydrochloride ()
- Structural Difference : A chlorine substituent at the 5-position of the pyrrolo[2,3-b]pyridine core.
- Molecular Formula : C₉H₁₁Cl₂N₃.
- Key Properties : The electron-withdrawing Cl group enhances stability and may improve binding affinity to kinase targets (e.g., CSF1R inhibitors like Pexidartinib).
- Synthesis : Requires protective strategies (e.g., triethylsilyl groups) and tetrabutylammonium fluoride for deprotection, indicating more complex synthesis than the unsubstituted target compound .
2.1.3 2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride ()
- Structural Difference : A methyl group at the 1-position of the pyrrole ring.
- Molecular Formula : C₁₀H₁₄ClN₃.
- Key Properties : Methylation reduces the compound’s basicity and may alter metabolic stability. The steric bulk could impact target interactions.
- Applications : Explored in preclinical studies for CNS-targeted therapies due to enhanced lipophilicity .
Pharmacologically Active Derivatives
2.2.1 Pexidartinib Hydrochloride ()
- Structure : Contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine core with a trifluoromethylpyridine side chain.
- Molecular Formula : C₂₀H₁₆ClF₃N₆·HCl.
- Key Properties: Approved for tenosynovial giant cell tumor (TGCT) due to CSF1R inhibition. The trifluoromethyl group enhances pharmacokinetic properties (e.g., half-life) compared to the simpler ethylamine side chain in the target compound .
2.2.2 Benzenesulfonyl Derivative ()
- Structure : Features a 3-fluorophenyl sulfonyl group attached to the pyrrolo[2,3-b]pyridine core.
- Molecular Formula : C₁₇H₂₀Cl₂FN₃O₂S.
- Applications : Investigated as a selective inhibitor for inflammatory signaling pathways .
Non-Pyrrolopyridine Analogues
2.3.1 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride ()
- Structural Difference : Pyrazole ring replaces pyrrole, altering the heterocyclic system.
- Molecular Formula : C₇H₁₀ClN₅.
- Applications : Explored in agrochemicals and materials science due to enhanced thermal stability .
2.3.2 2-Phenylpyridin-3-amine Hydrochloride ()
- Structure : Lacks the fused pyrrole ring but includes a phenyl substituent on pyridine.
- Molecular Formula : C₁₁H₁₁ClN₂.
- Key Properties : Simpler structure with fewer hydrogen-bonding sites, limiting use in high-affinity drug design.
- Applications : Intermediate in dye synthesis or small-molecule probes .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Salt Form | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | Ethylamine | C₉H₁₂ClN₃ | Hydrochloride | Kinase inhibitor intermediates |
| 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine | Pyrrolo[2,3-c]pyridine | Ethylamine | C₉H₁₄Cl₂N₃ | Dihydrochloride | Biochemical assays |
| Pexidartinib Hydrochloride | Pyrrolo[2,3-b]pyridine | 5-Cl, trifluoromethylpyridine | C₂₀H₁₆ClF₃N₆·HCl | Hydrochloride | TGCT therapy |
| 2-(5-Cl-pyrrolo[2,3-b]pyridin-3-yl)ethylamine | Pyrrolo[2,3-b]pyridine | 5-Cl | C₉H₁₁Cl₂N₃ | Hydrochloride | Kinase inhibitor precursors |
| Benzenesulfonyl Derivative | Pyrrolo[2,3-b]pyridine | 3-fluorophenyl sulfonyl | C₁₇H₂₀Cl₂FN₃O₂S | Dihydrochloride | Inflammatory pathway inhibition |
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Synthetic Feasibility :
- Safety Profiles :
- Unsubstituted pyrrolopyridines (e.g., ) lack comprehensive toxicological data, whereas Pexidartinib’s clinical use highlights the scaffold’s viability with proper substitution .
Biological Activity
Overview
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride, a nitrogenous compound, has gained attention in recent years for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound is synthesized through the reaction of an amine with pyrrole, and it exhibits various biological properties that make it a candidate for therapeutic applications.
- IUPAC Name : 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; hydrochloride
- Molecular Formula : C₉H₁₂ClN₃
- Molecular Weight : 197.67 g/mol
- CAS Number : 1417567-47-5
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation. The inhibition of FGFRs by this compound suggests its potential role in cancer therapy, particularly in tumors where FGFR signaling is dysregulated .
Anticancer Properties
Research indicates that this compound shows significant antiproliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- Inhibition Metrics : The compound exhibited IC50 values ranging from 0.01 µM to 0.1 µM across different studies, indicating potent activity against these cell lines .
Other Biological Activities
In addition to its anticancer properties, the compound has shown potential in other areas:
- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection by modulating neuroinflammatory pathways.
- Antimicrobial Activity : Some derivatives of pyrrole compounds have demonstrated antibacterial properties against pathogens like Staphylococcus aureus and E. coli, although specific data on this compound's activity is still limited .
Case Studies
-
Study on Antiproliferative Effects :
A study conducted by Xia et al. evaluated the effects of various pyrrole derivatives on tumor cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in treated cells, highlighting its potential as a therapeutic agent in oncology . -
Neuroprotection Research :
Another investigation focused on the neuroprotective effects of similar compounds revealed that they could attenuate oxidative stress-induced neuronal damage. Although direct studies on this specific compound are needed, the structural similarities suggest comparable effects may be observed .
Q & A
Basic Research Questions
Q. How can the identity and purity of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the structure by comparing chemical shifts with published data. For example, aromatic protons in the pyrrolopyridine core typically appear between δ 7.0–8.5 ppm, while ethylamine protons resonate near δ 2.8–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended for optimal separation of polar impurities .
- Exact Mass Spectrometry : Confirm the molecular ion ([M+H]) using high-resolution mass spectrometry (HRMS). The calculated exact mass for CHClN is 197.0722 g/mol .
Q. What are the critical steps in synthesizing this compound?
- Methodological Answer :
- Step 1 : Prepare the pyrrolopyridine core via Friedel-Crafts acylation using 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as an intermediate .
- Step 2 : Introduce the ethylamine side chain via nucleophilic substitution or reductive amination. Protect the amine group with a phthalimide moiety to prevent side reactions .
- Step 3 : Deprotect the phthalimide using hydrazine hydrate (5 eq.) in ethanol under microwave irradiation (90°C, 2 h) to yield the free amine, followed by HCl treatment to form the hydrochloride salt .
Advanced Research Questions
Q. How can the deprotection efficiency of phthalimide intermediates be optimized?
- Methodological Answer :
- Microwave-Assisted Deprotection : Compared to conventional heating, microwave irradiation (90°C, 25 W, 2 h) reduces reaction time and improves yield (>85%) by enhancing reaction kinetics .
- Solvent Optimization : Ethanol (35 mM) is preferred over DMF or THF due to its compatibility with hydrazine hydrate and reduced byproduct formation .
- Post-Reaction Workup : Remove excess hydrazine by precipitation with dilute HCl, followed by filtration and recrystallization from ethanol/water to isolate the pure amine hydrochloride .
Q. What catalytic strategies enable regioselective synthesis of pyrrolopyridine-derived heterocycles?
- Methodological Answer :
- SnCl-Catalyzed Multicomponent Reactions : Use SnCl (10 mol%) to catalyze reactions between aldehydes, amines, and pyrrolopyridine derivatives. This method generates quinolines with high chemo- and regioselectivity (e.g., 24 derivatives with yields up to 78%) .
- Mechanistic Insight : SnCl facilitates imine formation and cyclization via Lewis acid activation, favoring C–N bond formation at the 3-position of the pyrrolopyridine core .
Q. How can structure-activity relationship (SAR) studies guide modifications to the pyrrolopyridine scaffold?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 1-position (e.g., methyl or acetyl groups) to alter electronic properties and steric hindrance. For example, 1-methyl derivatives show enhanced metabolic stability in pharmacokinetic assays .
- Side-Chain Variations : Replace the ethylamine group with bioisosteres like azatryptamine (e.g., 7-azatryptophan derivatives) to explore interactions with biological targets such as kinase enzymes .
- Analytical Validation : Use molecular docking and X-ray crystallography (e.g., PDB ID 5TF ligand data) to correlate structural features with binding affinities .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS Sensitivity : Optimize ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance detection of polar degradation products (e.g., hydrolyzed ethylamine derivatives) .
- Limit of Quantification (LOQ) : Achieve LOQ < 0.1% using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode, targeting characteristic fragment ions (e.g., m/z 161.20 for the free amine) .
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to identify labile functional groups and validate stability-indicating methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
